BAY1238097 was developed by Bayer AG as part of their research into BET inhibitors. The compound falls under the category of small-molecule inhibitors, specifically targeting the bromodomain and extraterminal motif proteins, which are implicated in the regulation of MYC, a well-known oncogene. Its classification as a BET inhibitor positions it within a growing class of compounds aimed at modulating epigenetic regulation in cancer therapy.
The synthesis of BAY1238097 involves several key steps, primarily utilizing asymmetric hydrogenation techniques to achieve enantioselectivity. The initial stages of synthesis include the preparation of an intermediate compound that is subsequently subjected to catalytic asymmetric hydrogenation. This method ensures the formation of the desired enantiomer with high purity.
The detailed synthesis process includes:
The synthesis process is documented in detail in supporting materials from Bayer's research publications, which outline specific conditions and analytical methods used throughout the process .
BAY1238097 has a complex molecular structure characterized by its unique arrangement of atoms that facilitates its interaction with target proteins. The molecular formula is CHNO, indicating a composition that includes carbon, hydrogen, nitrogen, and oxygen atoms.
Key structural features include:
BAY1238097 undergoes various chemical reactions primarily related to its interaction with biological targets. The compound acts through competitive inhibition at the binding sites of bromodomain-containing proteins, disrupting their function in gene regulation.
Notable reactions include:
The mechanism of action for BAY1238097 involves the inhibition of bromodomain-containing proteins, particularly BRD4. By binding to these proteins, BAY1238097 disrupts their ability to interact with acetylated lysines on histones, thereby inhibiting transcriptional activation of oncogenes like MYC.
Key points include:
BAY1238097 exhibits several physical and chemical properties relevant to its pharmacological profile:
BAY1238097 has been primarily investigated for its potential applications in oncology. Its role as a BET inhibitor positions it as a promising candidate for targeting cancers associated with MYC overexpression or BRD4 involvement. Clinical trials have explored its efficacy against advanced malignancies, demonstrating significant therapeutic potential in preclinical models .
Bromodomain and Extra-Terminal (BET) proteins function as critical epigenetic readers that recognize acetylated lysine residues on histone tails, facilitating the recruitment of transcriptional complexes to specific genomic loci. This molecular recognition enables the regulation of gene expression programs governing cell proliferation, survival, and differentiation. In oncogenesis, BET proteins (BRD2, BRD3, BRD4, and BRDT) are frequently hijacked by cancer cells to maintain the expression of key oncogenes and super-enhancer-driven transcriptional networks. The BET protein BRD4 plays a particularly pivotal role in cancer pathophysiology by occupying the promoters and enhancers of genes such as MYC, BCL2, and CDK6, effectively sustaining the malignant phenotype across diverse cancer types. This epigenetic dependency creates a therapeutic vulnerability whereby BET inhibition disrupts oncogenic transcription factor networks that are otherwise difficult to target directly through conventional approaches [3].
The compelling rationale for developing BET bromodomain inhibitors stems from their ability to simultaneously disrupt multiple oncogenic pathways through epigenetic modulation. Unlike kinase inhibitors that target single signaling nodes, BET inhibitors exert a multipronged effect on cancer cell biology by displacing BET proteins from chromatin. This displacement results in the coordinated downregulation of transcriptionally addicted oncogenes and the collapse of enhancer-mediated gene regulation. The MYC oncogene represents a particularly attractive target, as its transcription factor product regulates 15-20% of all genes but has eluded direct pharmacological inhibition. Preclinical evidence demonstrates that BET inhibition efficiently suppresses MYC transcription and protein expression in diverse hematological and solid tumor models. Beyond MYC suppression, BET inhibitors also modulate the expression of cell cycle regulators (e.g., CDK4/6), anti-apoptotic factors (e.g., BCL2), and nuclear factor κB (NF-κB) pathway components, creating a combinatorial anti-tumor effect that overcomes the limitations of mono-targeted approaches [2] [5].
BAY1238097 emerged from Bayer AG's drug discovery pipeline as a potent, highly selective small-molecule inhibitor targeting the BET family of bromodomains. The compound was designed to competitively inhibit the acetyl-lysine binding pocket within the bromodomain, thereby preventing chromatin recognition and subsequent transcriptional activation. Medicinal chemistry optimization yielded a molecule with submicromolar potency (IC₅₀ values in the nanomolar range) and favorable selectivity for BET bromodomains over other bromodomain-containing proteins. Preclinical characterization demonstrated that BAY1238097 effectively suppressed MYC gene expression and inhibited tumor growth in xenograft models of lymphoma and melanoma, establishing proof-of-concept for its anti-tumor activity. These promising preclinical results supported its advancement into clinical development as a potential epigenetic therapy for refractory malignancies, particularly those driven by transcriptional dependencies such as MYC amplification or dysregulation [2] [3] [5].
Table 1: BAY1238097 Compound Identification Details
Identifier Type | Identifier |
---|---|
Chemical Name | Not provided in sources |
Synonyms | BAY-1238097; BET inhibitor |
CAS Registry | 1564268-08-1 |
Molecular Formula | C₂₅H₃₃N₅O₃ |
Drug Type | Small molecule |
Originator | Bayer AG |
Highest Development Phase | Phase I (Discontinued) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: